molecular formula C14H14ClN3O3 B11077763 N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide

Cat. No.: B11077763
M. Wt: 307.73 g/mol
InChI Key: MRPYPMUXCGIPLE-UHFFFAOYSA-N
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Description

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide is a complex organic compound characterized by its unique structural features This compound contains a chlorophenyl group, a dioxopyrrolidinyl moiety, and a cyclopropanecarbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl derivative, followed by the formation of the dioxopyrrolidinyl intermediate. The final step involves the cyclopropanecarbohydrazide formation under specific reaction conditions, such as controlled temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide
  • N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide
  • N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide

Uniqueness

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cyclopropanecarbohydrazide

InChI

InChI=1S/C14H14ClN3O3/c15-9-3-5-10(6-4-9)18-12(19)7-11(14(18)21)16-17-13(20)8-1-2-8/h3-6,8,11,16H,1-2,7H2,(H,17,20)

InChI Key

MRPYPMUXCGIPLE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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